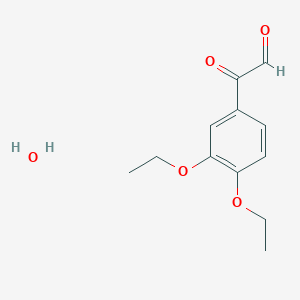

2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate

Description

Chemical Identity:

2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate (CAS: 1052509-99-5) is a phenylglyoxal derivative with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol. It features a 3,4-diethoxy-substituted phenyl ring attached to an α-ketoaldehyde moiety, stabilized as a hydrate .

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4.H2O/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2;/h5-8H,3-4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWHRYYLNDROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C=O)OCC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424190 | |

| Record name | 2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-17-0 | |

| Record name | 2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate typically involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3,4-diethoxybenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethoxy groups may also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues :

The compound belongs to the phenylglyoxal hydrate family, which includes derivatives with varied aromatic substituents. Below is a comparative analysis of its structural and functional analogs:

Comparative Analysis :

Substituent Effects on Physicochemical Properties :

- Lipophilicity : Ethoxy groups (logP ≈ 1.5–2.0) confer higher lipophilicity than methoxy (logP ≈ 0.8–1.2) or hydroxyl (logP ≈ -0.5) groups, impacting membrane permeability .

- Solubility : Hydroxy and methoxy derivatives exhibit greater aqueous solubility due to hydrogen bonding, whereas ethoxy and bromo analogs favor organic solvents .

Synthetic Utility :

- Bromo and Fluoro Derivatives : Serve as intermediates for halogenated pharmaceuticals (e.g., antipsychotics or antifungals) .

- Diethoxy and Dimethoxy Analogs : Used in synthesizing spasmolytics (e.g., drotaverin) or antitubercular agents (e.g., MenA inhibitors) .

Biological Activity: Antimicrobial Potential: Hydrazide derivatives of phenylglyoxals (e.g., 3-methoxy) show activity against Candida albicans and Staphylococcus aureus .

Commercial and Safety Profiles: Discontinuation: The target compound’s discontinued status contrasts with the commercial availability of analogs like 3,4-difluorophenylglyoxal hydrate, which is used in high-throughput drug discovery . Hazard Data: Limited toxicity information is available, but brominated analogs may pose higher environmental risks .

Biological Activity

2-(3,4-Diethoxyphenyl)-2-oxoacetaldehyde hydrate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (3,4-diethoxyphenyl)(oxo)acetaldehyde hydrate

- CAS Number : 1052509-99-5

- Molecular Formula : C12H14O4·H2O

The biological activity of this compound is primarily attributed to its aldehyde functional group. The aldehyde can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of ethoxy groups may enhance the compound's solubility and reactivity, allowing it to interact with various molecular targets in biological systems .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations have shown that derivatives of similar compounds possess antimicrobial activity against various pathogens.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, indicating potential applications in cancer therapy.

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants. -

Cytotoxicity Evaluation :

In vitro studies on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve the induction of apoptosis through reactive oxygen species (ROS) generation. -

Microbial Inhibition :

A series of tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Method | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity | |

| Cytotoxicity | MTT Assay | Dose-dependent cytotoxicity | |

| Antimicrobial | Agar Diffusion Method | Inhibition of bacterial growth |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound | Antioxidant Activity | Cytotoxicity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3,4-Dimethoxyphenethylamine | Moderate | Low | Moderate |

| 2-(3,4-Diethoxyphenyl)ethanamine | Low | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,4-diethoxyphenyl)-2-oxoacetaldehyde hydrate, and what reagents are critical for high yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenylglyoxal precursors. For example, hydrazine hydrate in aqueous conditions at low temperatures (5–8°C) has been effective for analogous compounds, facilitating cyclization or stabilization of the aldehyde hydrate . Key reagents include dimedone (for heterocyclic derivatives) and oxidizing agents like potassium dichromate for intermediate steps. Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

Q. How should this compound be stored to maintain stability, and what are the risks of improper handling?

- Methodological Answer : Store at ≤-20°C under an inert atmosphere (argon or nitrogen) to prevent degradation via oxidation or hydrolysis. The compound’s α-ketoaldehyde group is moisture-sensitive, necessitating desiccated storage. Use glass vials with PTFE-lined caps to avoid leaching. Improper handling (exposure to air/light) may lead to hydrate dissociation or formation of byproducts like carboxylic acids .

Q. What analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the diethoxy substituents (δ ~1.4 ppm for CH₃ of ethoxy groups) and hydrate protons (broad peak ~5–6 ppm) .

- X-ray crystallography : For unambiguous structural confirmation; SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- HPLC-MS : To assess purity and detect degradation products (e.g., oxidation to 2-oxoacetic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis of derivatives (e.g., Schiff bases or heterocycles)?

- Methodological Answer :

- Temperature Control : Maintain <10°C during hydrazine hydrate reactions to suppress side reactions like over-oxidation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions on the chlorophenyl analog; switch to water/ethanol mixtures for greener protocols .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation while avoiding racemization.

Q. What strategies resolve discrepancies in crystallographic data vs. computational modeling for this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in hydrate-containing crystals .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate lattice strain or solvent effects .

- Hydrate Stability : Re-evaluate solvent content via TGA/DSC to confirm stoichiometry (e.g., 1:1 vs. 2:1 hydrate ratios) .

Q. How does the electronic effect of 3,4-diethoxy substituents influence reactivity compared to halogenated analogs (e.g., 3-chlorophenyl derivatives)?

- Methodological Answer :

- Electron-Donating Effects : The ethoxy groups increase electron density at the phenyl ring, reducing electrophilicity at the α-ketoaldehyde. This slows nucleophilic attacks compared to electron-withdrawing substituents (e.g., Cl) .

- Redox Behavior : Diethoxy groups stabilize radical intermediates during oxidation, as shown in cyclic voltammetry studies of similar compounds .

Q. What biological screening approaches are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values to fluoroquinolone controls .

- Enzyme Inhibition : Target aldehyde dehydrogenases (ALDH) via spectrophotometric NADH depletion assays. Structural analogs (e.g., 3-chlorophenyl derivatives) show competitive inhibition .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction, with IC₅₀ comparisons to cisplatin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.